amino}acetamide CAS No. 1311625-62-3](/img/structure/B2375812.png)
N-(1-cyanocycloheptyl)-2-{[1-(3-hydroxyphenyl)ethyl](methyl)amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-{[1-(3-hydroxyphenyl)ethyl](methyl)amino}acetamide, commonly known as CYCLOHEX, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of CYCLOHEX is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. CYCLOHEX has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has also been found to bind to and activate certain receptors in the central nervous system, leading to its analgesic and neuroprotective effects.
Effets Biochimiques Et Physiologiques
CYCLOHEX has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. CYCLOHEX has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CYCLOHEX has been found to have a positive effect on cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CYCLOHEX is its relatively low toxicity, making it a safer alternative to other compounds with similar therapeutic applications. However, its low solubility in water can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects of CYCLOHEX.
Orientations Futures
There are several potential future directions for research on CYCLOHEX. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CYCLOHEX has also been studied for its potential use in the treatment of cancer, and further research is needed to fully understand its anti-tumor properties. Additionally, more research is needed to explore the potential side effects of CYCLOHEX and to develop more efficient methods of administering the compound.
Méthodes De Synthèse
The synthesis of CYCLOHEX involves the reaction of 1-cyanocycloheptene with N-(3-hydroxyphenethyl)-N-methylamine in the presence of acetic acid, followed by the addition of acetic anhydride and sodium acetate. This method has been reported to yield CYCLOHEX in high purity and yield.
Applications De Recherche Scientifique
CYCLOHEX has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. CYCLOHEX has also been found to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[1-(3-hydroxyphenyl)ethyl-methylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15(16-8-7-9-17(23)12-16)22(2)13-18(24)21-19(14-20)10-5-3-4-6-11-19/h7-9,12,15,23H,3-6,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSQGQHXYFWJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-{[1-(3-hydroxyphenyl)ethyl](methyl)amino}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

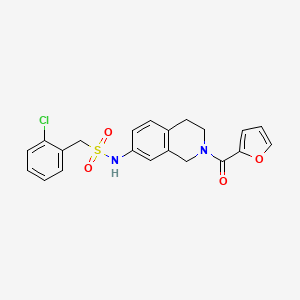
![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
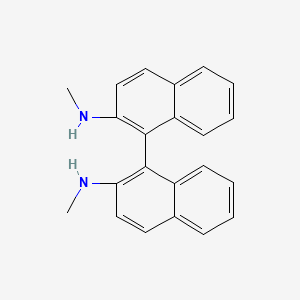

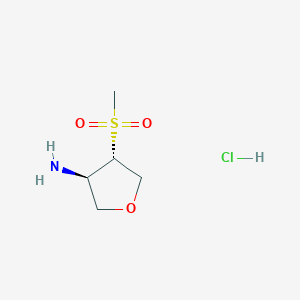
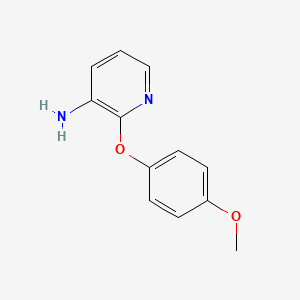
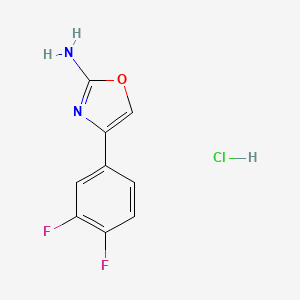
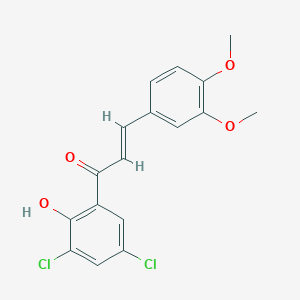
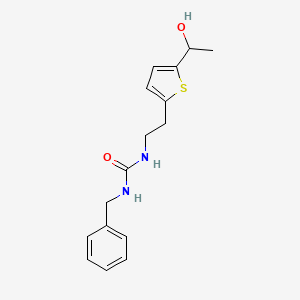
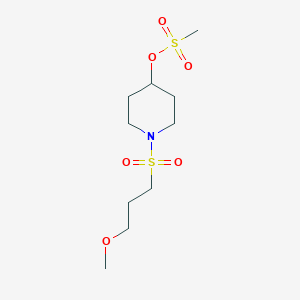
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)